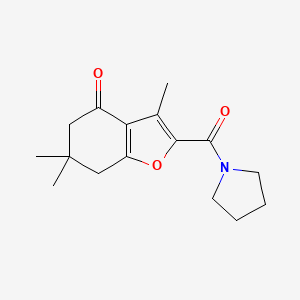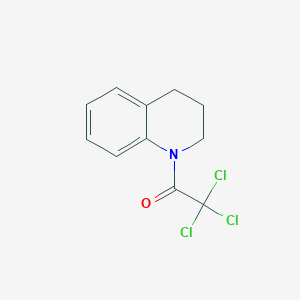![molecular formula C20H19N3OS B5802932 N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea, commonly known as PCTU, is a compound that has been studied for its potential use in scientific research. PCTU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mechanism of Action
The mechanism of action of PCTU involves its ability to selectively block certain ion channels in cells. Specifically, PCTU has been shown to block the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T-cell activation and proliferation. By blocking this channel, PCTU has been shown to inhibit the activation and proliferation of T-cells.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, PCTU has been shown to have a variety of other biochemical and physiological effects. These effects include its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its ability to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of PCTU is its selectivity for certain ion channels, which makes it a valuable tool for studying their function. However, one limitation of PCTU is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the study of PCTU. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, PCTU may have potential as a cancer therapy, due to its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the potential applications of PCTU in these areas.
Synthesis Methods
The synthesis of PCTU involves the reaction of 1-phenylcyclopropanamine with 4-phenyl-1,3-thiazol-2-ylmethyl isocyanate. This reaction results in the formation of PCTU as a white solid.
Scientific Research Applications
PCTU has been studied for its potential use in a variety of scientific research applications, including its use as a tool for studying the function of ion channels in cells. PCTU has been shown to selectively block certain ion channels, making it a valuable tool for studying their function.
properties
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-19(23-20(11-12-20)16-9-5-2-6-10-16)21-13-18-22-17(14-25-18)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBLARJGXZMKIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
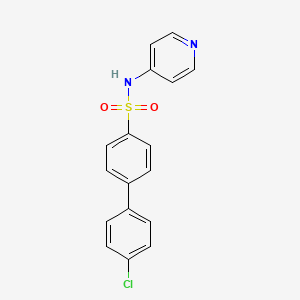
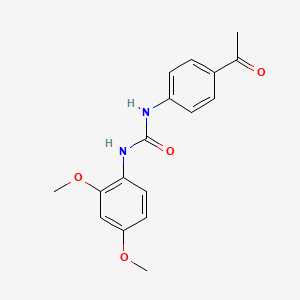
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
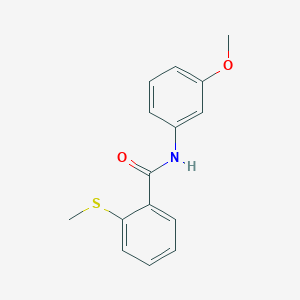
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
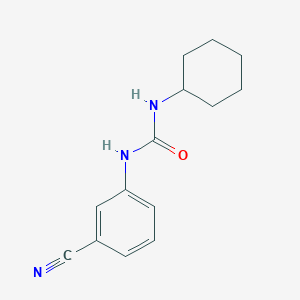
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
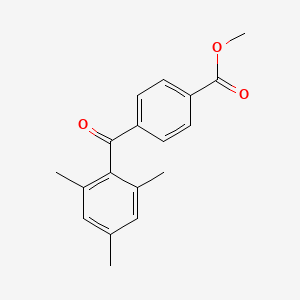
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)
